4-Methoxyphenol-2,3,5,6-D4
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Overview
Description
4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether, is an organic compound with the formula CH3OC6D4OH . It is a phenol with a methoxy group in the para position . It is widely used as a skin whitening agent, because it can exert hypo-pigmenting effects . It also finds applications as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, UV (ultraviolet) inhibitor, inhibitor for acrylic monomers, etc .
Synthesis Analysis
4-Methoxyphenol can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound is CH3OC6D4OH . The isotopic enrichment is 98 atom % D .
Chemical Reactions Analysis
4-Methoxyphenol, a 4-alkoxyphenol, can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.16 , and it is non-hazardous for transport .
Scientific Research Applications
Thermochemistry and Calorimetry : Methoxyphenols, including 4-methoxyphenol, are significant in studying antioxidants and biologically active molecules, particularly in understanding hydrogen bonding in condensed matter. These compounds exhibit strong intermolecular and intramolecular hydrogen bonds, crucial for their thermochemical properties. Varfolomeev et al. (2010) conducted thermochemical, FTIR-spectroscopic, and quantum-chemical studies of methoxyphenols, analyzing pairwise-substituent effects and solution enthalpies in proton acceptor solvents (Varfolomeev et al., 2010).
Proxy for Terrestrial Biomass : Methoxyphenols can be used as proxies for terrestrial biomass, especially in studying the chemical changes in lignin during hydrothermal alteration. Vane and Abbott (1999) explored this by studying the closed system microscale pyrolysis of methoxyphenols (Vane & Abbott, 1999).
Antioxidant Properties : Zheng et al. (2013) conducted a study on the polymerization of 4-methoxyphenol using an enzyme-catalyzed process. They found that the polymerized form of 4-methoxyphenol exhibits excellent antioxidant properties, which could be used in various applications (Zheng et al., 2013).
Microwave-Assisted Synthesis : Zhou Shu-jin (2015) explored a microwave-assisted method for synthesizing 4-methoxyphenol. This method offers a simpler and safer alternative to traditional synthesis techniques (Zhou, 2015).
Atmospheric Chemistry : The reaction of methoxyphenols like guaiacol (2-methoxyphenol) with hydroxyl radicals has been studied for its role in atmospheric chemistry. Lauraguais et al. (2014) investigated this reaction, showing the formation of nitroguaiacol isomers, which could be used as biomass burning emission gas tracers (Lauraguais et al., 2014).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed molecular docking and quantum chemical calculations on a 4-methoxyphenol derivative, exploring its molecular structure, spectroscopic data, and biological effects (Viji et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Mode of Action
The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :
Biochemical Pathways
The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .
Safety and Hazards
When handling 4-Methoxyphenol-2,3,5,6-D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
Relevant Papers
Several papers have been published on the synthesis and applications of m-Aryloxy Phenols . These papers highlight the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discuss their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Biochemical Analysis
Biochemical Properties
4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where this compound acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making this compound a valuable compound in dermatological applications .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, this compound inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, this compound inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where this compound competes with tyrosine for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, this compound reduces the production of melanin and other oxidative byproducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, this compound is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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